Benzylsulfamide
Overview
Description
Mechanism of Action
Benzylsulfamide, also known as 4-(benzylamino)benzenesulfonamide, is a compound with a molecular weight of 262.33 and a formula of C13H14N2O2S . This article will cover the compound’s target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.
Target of Action
This compound primarily targets carbonic anhydrases, specifically Carbonic anhydrase 1, 2, 9, and 12 . Carbonic anhydrases are enzymes that catalyze the conversion of carbon dioxide and water into bicarbonate and protons, playing a crucial role in many biological processes, including pH regulation and CO2 transport.
Mode of Action
This compound acts as a competitive inhibitor of carbonic anhydrases . It mimics the natural substrate of these enzymes, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This inhibition disrupts the conversion of carbon dioxide and water into bicarbonate and protons, affecting various biological processes.
Biochemical Pathways
The inhibition of carbonic anhydrases by this compound affects several biochemical pathways. These enzymes play a role in various pathways, including pH regulation and CO2 transport. By inhibiting these enzymes, this compound can disrupt these pathways, leading to changes in cellular pH and CO2 levels .
Pharmacokinetics
For instance, its relatively low molecular weight suggests that it may be readily absorbed and distributed in the body .
Result of Action
The primary result of this compound’s action is the inhibition of carbonic anhydrases, leading to disruptions in pH regulation and CO2 transport . This can have various molecular and cellular effects, depending on the specific biological context. For instance, it could potentially alter cellular pH levels or disrupt CO2 transport processes.
Biochemical Analysis
Biochemical Properties
Benzylsulfamide interacts with various enzymes and proteins within biochemical reactions . For instance, it has been found to exhibit potential inhibitor properties for acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . The interaction between this compound and AChE is thought to be due to the compound’s sulfonamide group .
Cellular Effects
The effects of this compound on cells are largely dependent on its interactions with specific biomolecules. For instance, its inhibitory effect on AChE can influence cell function by modulating neurotransmission
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. One key mechanism is its interaction with AChE, where it acts as a potential inhibitor . This interaction involves binding to the enzyme, which can lead to changes in gene expression and enzyme activity .
Metabolic Pathways
Given its structural similarity to other sulfonamides, it may interact with enzymes or cofactors within these pathways .
Preparation Methods
Benzylsulfamide can be synthesized through several methods. One traditional route involves the preparation of N-(benzyl)-N’-tert-butoxycarbonyl sulfamide, followed by acidic hydrolysis . Another method includes the thermolysis of N-(benzyl)-N’-tert-butoxycarbonyl sulfamide under controlled conditions . Industrial production methods often involve the reaction of benzyl alcohol with chlorosulfonyl isocyanate, followed by treatment with trifluoroacetic acid or palladium-catalyzed hydrogenolysis .
Chemical Reactions Analysis
Benzylsulfamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Common reagents for substitution reactions include chlorosulfonyl isocyanate and benzyl alcohol.
Hydrolysis: Acidic hydrolysis of N-(benzyl)-N’-tert-butoxycarbonyl sulfamide produces this compound.
Major products formed from these reactions include sulfonic acids, amines, and other sulfonamide derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Benzylsulfamide is unique among sulfonamides due to its specific structure and biological activity. Similar compounds include:
Sulfanilamide: Another sulfonamide with antibacterial properties.
N-(benzyl)-N’-tert-butoxycarbonyl sulfamide: A precursor in the synthesis of this compound.
Dopamine sulfamide analogues: Studied for their carbonic anhydrase inhibitory properties.
Properties
IUPAC Name |
4-(benzylamino)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c14-18(16,17)13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIBJQGJVDHCNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870445 | |
Record name | 4-(Benzylamino)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104-22-3 | |
Record name | 4-[(Phenylmethyl)amino]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzylsulfamide [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzylsulfamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYLSULFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI9WDT80FQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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